molecular formula C12H12N2O4 B3034469 (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 1790213-67-0

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B3034469
CAS No.: 1790213-67-0
M. Wt: 248.23 g/mol
InChI Key: ZRUYNQKIQVLGMT-UHFFFAOYSA-N
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Description

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is an important organic intermediate used primarily in organic synthesis reactions. Its chemical structure contains an imidazolidinone ring and a carboxyl group, which confer unique reactivity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic method for (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves the reaction of benzylamine with a dicarboxylic acid. The process typically includes a series of steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone ring and carboxyl group play key roles in binding to enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-2,5-dioxoimidazolidin-4-yl)propionic acid
  • (1-Benzyl-2,5-dioxoimidazolidin-4-yl)butyric acid

Uniqueness

Compared to similar compounds, (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the imidazolidinone ring and carboxyl group allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYNQKIQVLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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